molecular formula C15H14N2O6 B1354449 2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine CAS No. 74378-10-2

2,6-Dimethyl-3,5-dicarboxy-4-(2-nitrophenyl)-1,4-dihydropyridine

Cat. No. B1354449
CAS No.: 74378-10-2
M. Wt: 318.28 g/mol
InChI Key: RMZQSAMHIQBMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04472411

Procedure details

In 30 ml of isopropyl alcohol was dissolved 1 g of 2-nitratoethyl acetoacetate, 1.1 g of 3-nitratopropyl 3-aminocrotonate and 0.79 g of 2-nitrobenzaldehyde. The solution was treated in the manner described in Example 1 to obtain a residue, which was then subjected to column chromatography on silica gel (eluted with n-hexane-acetone=5:2) and recrystallized from ether to obtain 1.11 g of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-(2-nitratoethyl) ester-5-(3-nitratopropyl) ester.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:7])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[NH2:8]/[C:9](/[CH3:14])=[CH:10]\[C:11]([O-:13])=[O:12].[N+:15]([C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1[CH:20]=O)([O-:17])=[O:16]>C(O)(C)C>[CH3:5][C:3]1[NH:8][C:9]([CH3:14])=[C:10]([C:11]([OH:13])=[O:12])[CH:20]([C:19]2[CH:22]=[CH:23][CH:24]=[CH:25][C:18]=2[N+:15]([O-:17])=[O:16])[C:2]=1[C:1]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(CC(=O)C)(=O)[O-]
Name
Quantity
1.1 g
Type
reactant
Smiles
N\C(=C/C(=O)[O-])\C
Name
Quantity
0.79 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was treated in the manner
CUSTOM
Type
CUSTOM
Details
to obtain a residue, which
CUSTOM
Type
CUSTOM
Details
recrystallized from ether

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)O)C1=C(C=CC=C1)[N+](=O)[O-])C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.